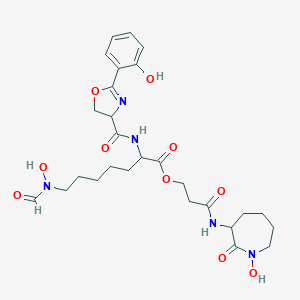
Mycobactin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycobactin, also known as this compound, is a useful research compound. Its molecular formula is C27H37N5O10 and its molecular weight is 591.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Iron Acquisition and Pathogenesis
Mycobactin plays a critical role in the survival of mycobacteria by sequestering iron from the host environment. This function is essential for the pathogenicity of M. tuberculosis, as iron is a vital nutrient that influences bacterial growth and virulence. Research has shown that inhibiting this compound biosynthesis can significantly reduce the growth of M. tuberculosis in iron-limited conditions. For instance, studies involving the inhibitor salicyl-AMS demonstrated a marked decrease in bacterial load in murine models, indicating its potential as a therapeutic agent against tuberculosis .
Therapeutic Targeting of this compound Synthesis
The biosynthesis pathway of this compound has emerged as a promising target for novel antibacterial therapies. The development of small-molecule inhibitors that disrupt this compound synthesis can provide new avenues for treating mycobacterial infections. Salicyl-AMS, which mimics the salicyl-AMP intermediate in this compound biosynthesis, has shown efficacy in inhibiting M. tuberculosis growth both in vitro and in vivo . This approach not only targets the pathogen directly but also circumvents some existing antibiotic resistance mechanisms.
Research Methodologies: Lipidomics and Genetic Studies
Recent advancements in lipidomics have facilitated the identification of deoxysiderophores and other intermediates in the this compound biosynthesis pathway. This innovative approach has revealed previously unknown lipid families that contribute to our understanding of iron acquisition mechanisms in mycobacteria . Additionally, genetic studies involving gene deletions (e.g., mbtB and ideR) have provided insights into how these pathways function under different environmental conditions, enhancing our understanding of bacterial adaptation and survival strategies .
Table 1: Summary of Key Findings on this compound Applications
These findings underscore the multifaceted applications of this compound in understanding mycobacterial biology and developing new therapeutic strategies.
Implications for Future Research
The ongoing exploration of this compound's role in mycobacterial infections holds significant promise for advancing treatment options for diseases like tuberculosis and leprosy. Future research should focus on:
- Developing more potent inhibitors : Targeting various stages of this compound biosynthesis could yield new drugs with enhanced efficacy.
- Investigating host-pathogen interactions : Understanding how mycobacteria interact with host immune responses can inform vaccine development.
- Expanding lipidomic studies : Further elucidation of lipid profiles associated with different mycobacterial species may reveal new biomarkers for infection.
特性
CAS番号 |
1400-46-0 |
|---|---|
分子式 |
C27H37N5O10 |
分子量 |
591.6 g/mol |
IUPAC名 |
[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |
InChIキー |
NGQYHMUFXKSYFU-BWAHOGKJSA-N |
SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
異性体SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |
正規SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
同義語 |
mycobactin mycobactin (M) mycobactin S mycobactins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















